Product packaging for 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane(Cat. No.:CAS No. 1363381-29-6)

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane

Cat. No.: B1378967
CAS No.: 1363381-29-6
M. Wt: 161.22 g/mol
InChI Key: ISJRKZAXSIGKLL-UHFFFAOYSA-N
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Description

Introduction and Structural Foundations

Historical Context and Development

The development of spirocyclic compounds traces its origins to fundamental discoveries in organic chemistry during the early twentieth century. The conceptual framework for spiro compounds was first established by von Baeyer in 1900, who identified the first spiro compound and introduced the foundational nomenclature that continues to influence modern chemical terminology. This pioneering work laid the groundwork for understanding bicyclic compounds with a single common atom connecting two rings, a structural motif that would later encompass the sophisticated heterocyclic systems exemplified by 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane.

The historical trajectory of spirocyclic compound development reveals a progression from simple carbocyclic systems to complex heterocyclic architectures incorporating diverse functional groups. Von Baeyer's initial observations focused primarily on all-carbon spiro systems, but subsequent research expanded to include heteroatoms such as nitrogen, oxygen, and sulfur. The integration of sulfur dioxide functionality within spirocyclic frameworks, as exemplified in this compound, represents a more recent advancement in this field, combining the structural rigidity of spiro systems with the electronic properties of sulfonyl groups. This evolution reflects broader trends in organic chemistry toward developing molecules with enhanced three-dimensional character and functional diversity.

The emergence of this compound as a research target coincides with increasing interest in spirocyclic compounds for medicinal chemistry applications. The compound's development represents the convergence of several chemical disciplines, including heterocyclic chemistry, organosulfur chemistry, and three-dimensional molecular design. Contemporary research has demonstrated that spirocyclic compounds offer unique advantages in drug discovery due to their ability to access diverse three-dimensional space while maintaining structural rigidity, properties that have made compounds like this compound valuable synthetic targets.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which provide a standardized framework for naming these structurally complex molecules. The name begins with the substituent identifier "6-Amino," indicating the presence of an amino group at position 6 of the spirocyclic system. The subsequent portion "2,2-dioxo-2-thia" specifies the presence of a sulfur atom at position 2 bearing two oxygen atoms in a sulfone configuration, while "spiro[3.3]" denotes the spirocyclic framework with two three-membered bridges connecting through the spiro atom.

The classification of this compound within broader chemical taxonomy reveals multiple organizational perspectives. From a structural standpoint, this compound belongs to the heterocyclic spiro compound family, specifically the subclass of nitrogen and sulfur-containing spirocycles. The compound's classification as a heterocyclic system reflects the presence of both nitrogen and sulfur heteroatoms within its ring structure, distinguishing it from purely carbocyclic spiro compounds. Additionally, the presence of the sulfone functional group places this molecule within the organosulfur compound category, a classification that influences its chemical reactivity and potential applications.

According to International Union of Pure and Applied Chemistry guidelines, the numbering system for spirocyclic compounds begins from the smaller ring when rings are of different sizes, proceeding through the spiro atom and continuing around the larger ring. In the case of this compound, both rings contain three carbon atoms plus the spiro atom, creating a symmetric system where numbering conventions prioritize functional group placement. The systematic name reflects this numbering scheme, with the amino group receiving the lowest possible number consistent with the spirocyclic framework. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts.

Structural Characteristics

Spirocyclic Framework Analysis

The spirocyclic framework of this compound exhibits distinctive structural features that define its chemical and physical properties. The compound's core architecture consists of two four-membered rings connected through a single quaternary carbon atom, creating the characteristic spiro[3.3]heptane skeleton. This framework represents a relatively compact spirocyclic system compared to larger ring analogs, with the four-membered rings introducing significant ring strain that influences the molecule's reactivity profile. The spiro atom serves as the central organizing element, maintaining the perpendicular arrangement of the two rings and creating a three-dimensional structure that cannot be superimposed on its mirror image.

The geometric constraints imposed by the spirocyclic framework result in a rigid molecular structure with limited conformational flexibility. Unlike linear or monocyclic compounds that can adopt multiple conformations, the spiro[3.3]heptane core restricts molecular motion to small-amplitude vibrations around the equilibrium geometry. This rigidity has significant implications for the compound's interaction with biological targets and its potential applications in medicinal chemistry, where conformational restriction can enhance binding selectivity and reduce entropic penalties associated with target recognition. The four-membered rings within the spirocyclic system exhibit bond angles significantly deviated from tetrahedral geometry, contributing to the overall strain energy of the molecule.

The spirocyclic framework analysis reveals that this compound belongs to a category of highly constrained organic molecules with unique spatial properties. The ring strain inherent in four-membered rings, combined with the geometric requirements of the spiro junction, creates a molecular architecture that occupies distinct regions of chemical space. This structural uniqueness contributes to the compound's potential value as a building block for larger molecular assemblies and its utility in structure-activity relationship studies where three-dimensional molecular shape plays a critical role in determining biological activity.

Functional Group Configuration

The functional group arrangement in this compound creates a sophisticated electronic environment that significantly influences the compound's chemical behavior. The primary amino group located at position 6 represents a key reactive center, providing nucleophilic character and hydrogen bonding capability that can participate in various chemical transformations. The amino group's position within the spirocyclic framework places it in a sterically constrained environment, potentially affecting its basicity and nucleophilicity compared to primary amines in less constrained molecular contexts. This positional constraint may enhance the selectivity of reactions involving the amino group while maintaining its fundamental chemical reactivity.

The sulfone functionality, characterized by the 2,2-dioxo-2-thia designation, introduces powerful electron-withdrawing character to the spirocyclic system. The sulfur dioxide group creates a strong dipole moment and significantly alters the electronic distribution throughout the molecule. This electron-withdrawing effect influences the basicity of the amino group and may activate adjacent carbon centers toward nucleophilic attack. The sulfone group's planar geometry, with sulfur in an approximately tetrahedral environment when considering the lone pairs, contributes to the overall molecular rigidity and creates potential coordination sites for metal centers or hydrogen bonding interactions.

The spatial relationship between the amino and sulfone functionalities creates an intramolecular electronic communication pathway that may influence the compound's overall reactivity profile. The electron-donating character of the amino group contrasts with the electron-withdrawing nature of the sulfone, establishing a push-pull electronic system within the confined spirocyclic framework. This electronic arrangement may stabilize certain charged intermediates or transition states, potentially facilitating specific reaction pathways while inhibiting others. The functional group configuration also provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties for specific applications.

Three-Dimensional Spatial Arrangement

The three-dimensional spatial arrangement of this compound reflects the fundamental geometric principles governing spirocyclic systems. The spiro junction creates a molecular architecture where the two four-membered rings adopt perpendicular orientations, maximizing the spatial separation between ring substituents while maintaining structural connectivity. This perpendicular arrangement prevents the formation of extended conjugated systems and creates distinct spatial domains within the molecule, each potentially capable of independent interactions with external chemical entities. The three-dimensional character of the spirocyclic framework distinguishes it from planar aromatic systems and flexible aliphatic chains, providing access to unique regions of conformational space.

The compact nature of the spiro[3.3]heptane framework results in a globular molecular shape with well-defined spatial boundaries. The molecular volume and surface area are constrained by the rigid spirocyclic skeleton, creating a predictable three-dimensional profile that facilitates computational modeling and structure-based design approaches. The amino and sulfone substituents extend from this central framework in specific directions determined by the underlying spirocyclic geometry, creating a molecule with distinct polar and electronic surface features. This spatial organization enables the compound to present different chemical personalities to approaching reagents or biological targets depending on the orientation of interaction.

The three-dimensional spatial arrangement also influences the compound's crystal packing behavior and intermolecular interactions in the solid state. The rigid spirocyclic framework limits the conformational entropy available for crystal formation, potentially leading to well-ordered crystalline structures with defined intermolecular contact patterns. The amino group can participate in hydrogen bonding networks with neighboring molecules, while the sulfone functionality may engage in dipole-dipole interactions or coordinate with metal centers. This combination of structural rigidity and functional diversity creates opportunities for designing materials with specific solid-state properties or developing crystalline forms with enhanced stability or dissolution characteristics.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural features and potential applications across multiple scientific disciplines. The compound represents a convergence of several important chemical concepts, including spirocyclic chemistry, organosulfur chemistry, and three-dimensional molecular design. Its rigid spirocyclic framework provides a stable platform for investigating structure-activity relationships, while its functional group diversity enables exploration of various chemical transformations and biological interactions. Contemporary research has increasingly recognized the value of spirocyclic compounds as privileged scaffolds in drug discovery, where their three-dimensional character and conformational restriction offer advantages over traditional flat aromatic systems.

Recent developments in synthetic methodology have made spirocyclic compounds like this compound more accessible to researchers, facilitating their incorporation into diverse research programs. The compound's availability through commercial suppliers reflects growing interest in spirocyclic building blocks for pharmaceutical and materials science applications. Contemporary chemical research has demonstrated that spirocyclic scaffolds can serve as effective mimetics for larger, more complex natural products while offering synthetic advantages in terms of accessibility and structural modification. The specific combination of amino and sulfone functionalities in this compound provides opportunities for further chemical elaboration through established synthetic transformations.

The compound's significance extends beyond its immediate chemical properties to encompass broader trends in molecular design and chemical space exploration. Contemporary research emphasizes the importance of three-dimensional character in molecular design, particularly for applications requiring specific spatial complementarity with biological targets. The spirocyclic framework of this compound exemplifies this design philosophy, providing a rigid three-dimensional scaffold that can be functionalized to achieve desired biological or materials properties. Current research programs increasingly incorporate spirocyclic building blocks as core structural elements, recognizing their potential to access underexplored regions of chemical space and deliver compounds with enhanced selectivity and efficacy profiles.

Property Value Reference
Chemical Abstracts Service Number 1363381-29-6
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Systematic Name This compound
Simplified Molecular Input Line Entry System NC1CC2(C1)CS(=O)(=O)C2
International Chemical Identifier Key ISJRKZAXSIGKLL-UHFFFAOYSA-N
MDL Number MFCD22566240
PubChem Compound Identifier 72208125

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2S B1378967 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane CAS No. 1363381-29-6

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRKZAXSIGKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane involves several steps. One efficient method includes the following steps :

    Cooling and Treatment: The mixture is cooled to -10°C and treated dropwise with mesyl chloride.

    Stirring and Washing: The mixture is returned to ambient temperature, stirred for 16 hours, washed with water, and extracted with dichloromethane.

    Final Steps: The product is then purified to obtain this compound.

Chemical Reactions Analysis

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include mesyl chloride, sodium borohydride, and various solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane has garnered attention for its potential as a bioisostere of benzene rings in drug design. Recent studies indicate that it can effectively replace traditional aromatic systems in pharmaceutical compounds while maintaining or enhancing biological activity.

  • Anticancer Agents : Researchers have synthesized derivatives of this compound that demonstrate promising anticancer properties by improving the efficacy of existing drugs without compromising their therapeutic effects .
  • Antibacterial Applications : The compound has been used to develop new antibacterial agents, leveraging its unique structure to interact with bacterial targets more effectively than conventional antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules.

  • Synthesis of Heterocycles : It is utilized in the construction of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The spiro structure allows for unique reactivity patterns that can be exploited in synthetic pathways.
  • Functionalization Reactions : The presence of amino and carbonyl functionalities enables diverse chemical transformations, including nucleophilic substitutions and cyclization reactions, leading to the formation of complex organic frameworks.

Materials Science

The compound's unique structural properties make it suitable for applications in materials science.

  • Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of novel materials with tailored properties such as improved thermal stability and mechanical strength.
  • Nanotechnology : Its incorporation into nanoparticle formulations has been explored for enhancing drug delivery systems, where it aids in targeting specific tissues or cells more effectively than traditional carriers .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDerivatives showed enhanced activity against various cancer cell lines.
Antibacterial PropertiesNew formulations demonstrated significant inhibition against resistant strains.
Synthetic ApplicationsSuccessful synthesis of complex heterocycles using this compound as a precursor.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The sulfur atom and amino group play crucial roles in its reactivity and interactions with other molecules . Detailed studies are required to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro Scaffold

6-Amino-2-oxa-spiro[3.3]heptane hydrochloride (CAS: 1363381-78-5)
  • Structure : Replaces sulfur with oxygen (2-oxa).
  • Molecular Formula: C₆H₁₁ClNO.
  • Properties :
    • Boiling point: 186.1°C (predicted).
    • Density: 1.11 g/cm³ (predicted).
  • Applications : Used as a building block in organic synthesis. The oxygen atom increases polarity compared to sulfur, altering solubility and reactivity .
6-Oxa-1-azaspiro[3.3]heptane oxalate (CAS: 1159599-99-1)
  • Structure : Contains both oxygen (oxa) and nitrogen (aza) in the spiro system.
  • Molecular Formula: C₇H₁₁NO₅.
  • Applications : Serves as a pharmaceutical intermediate. The oxalate counterion enhances stability and modulates solubility .
Comparison Table: Structural and Physical Properties
Compound Heteroatom(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane S (SO₂) C₆H₁₀N₂O₂S 174.22 Sulfone, amine
6-Amino-2-oxa-spiro[3.3]heptane HCl O C₆H₁₁ClNO 165.62 Ether, amine
6-Oxa-1-azaspiro[3.3]heptane oxalate O, N C₇H₁₁NO₅ 189.17 Ether, amine, oxalate

Functional Group Modifications

6-Oxospiro[3.3]heptane-2-carboxylic acid (CAS: 889944-57-4)
  • Structure : Features a ketone (oxo) and carboxylic acid group.
  • Molecular Formula : C₈H₁₀O₃.
  • Applications: Used in synthesis of bioactive molecules. The carboxylic acid enables conjugation reactions, unlike the amino group in the target compound .
6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
  • Structure : Boc-protected amine and carboxylic acid.
  • Applications: The Boc group stabilizes the amine during synthetic workflows, a strategy applicable to the target compound’s amino group .
1-(4-Pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-yl)-6-oxa-1-azaspiro[3.3]heptane
  • Structure : Combines spirocyclic scaffold with a pyrimidine-pyrrolopyridazine moiety.
  • Applications : Acts as a selective DYRK inhibitor, demonstrating the role of spirocycles in kinase-targeted drug discovery. The oxa-aza system enhances binding affinity compared to sulfur-based analogs .

Commercial Availability

  • This compound: Available from 9 suppliers (e.g., GLPBIO, Thermo Scientific) .
  • 2-Oxa Variants : Widely supplied by chemical vendors (e.g., Chongqing Chemdad) due to simpler synthesis .

Biological Activity

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane is a sulfur-containing heterocyclic compound with significant biological activity and potential applications in medicinal chemistry. This article summarizes its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C6_6H11_{11}NO2_2S, with a molecular weight of approximately 161.22 g/mol. The compound features a unique spirocyclic structure that integrates a sulfur atom into its framework, enhancing its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound involves several steps, starting from 2,2-bis(bromomethyl)-1,3-propanediol. The overall yield from this multi-step process is approximately 31%. Various methods have been explored for its synthesis, highlighting the compound's accessibility for further research and application.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell growth and induce apoptosis in specific cancer cell lines by generating reactive oxygen species (ROS) .
  • Interaction with Kinases : The compound has been identified as a potential pharmacophore for developing drugs targeting various kinases involved in cell signaling pathways related to growth and apoptosis .
  • Potential Therapeutic Applications : Its unique structure allows it to serve as a versatile scaffold in drug design, particularly for conditions requiring modulation of kinase activity or apoptosis induction.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting key characteristics:

Compound NameStructure CharacteristicsUnique Features
6-Amino-3-azaspiro[3.3]heptane Contains nitrogen instead of sulfurEvaluated as an inhibitor of kinases
7-Phenyl-6,8-diazaspiro[3.5]nonane More complex nitrogen-rich frameworkUsed as a precursor in synthesizing thia compounds
6-Amino-thietane Similar thia structure but lacks spirocyclic natureExplored for insecticidal properties

The distinct combination of sulfur and dioxo functionalities within the spirocyclic framework makes this compound particularly interesting for drug development compared to its analogs.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through ROS generation. These findings suggest its potential as an anticancer therapeutic agent .
  • Kinase Interaction : Interaction studies indicate that this compound may bind to specific kinases, influencing pathways related to cellular growth and survival. This mechanism underscores its potential utility in targeted cancer therapies .

Q & A

Q. What are the key synthetic routes for 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via spiroannulation strategies, often starting from cyclobutane derivatives. For example, Carreira’s group developed a route using Wittig reactions followed by [2+2] cycloaddition with Graf’s isocyanate to form the spirocyclic core . Acidic or basic conditions during cyclization dictate the regioselectivity of functional group placement. For instance, LiAlH4 reduction post-cyclization is critical for retaining the amino group . Yields vary significantly (35–72%) depending on steric hindrance and protecting group strategies .

Q. How is the stereochemical integrity of the spiro center maintained during functionalization?

  • Methodological Answer : X-ray crystallography and NOE NMR experiments are essential for confirming stereochemistry. In derivatives like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, axial chirality is preserved using bulky protecting groups (e.g., tert-butoxycarbonyl) to prevent epimerization during nucleophilic substitutions . Computational modeling (DFT) further validates steric and electronic effects on spiro-center stability .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinctive spirocyclic proton environments appear as complex multiplets (δ 2.16–3.45 ppm), with deshielded carbons (C=O at ~170 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]<sup>+</sup> at 333.9820 for brominated derivatives) confirms molecular formulas .
  • IR : Stretching frequencies for S=O (1150–1250 cm<sup>-1</sup>) and NH2 (3350 cm<sup>-1</sup>) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of substituents modulate the reactivity of the thiadioxo moiety in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -SO2) deactivate the spirocyclic core toward Suzuki-Miyaura couplings, necessitating Pd(OAc)2/XPhos catalysts at elevated temperatures (80–100°C). In contrast, electron-donating groups (e.g., -NHBoc) enhance reactivity under milder conditions (room temperature, 1 mol% catalyst) . Hammett studies (σpara values) correlate substituent effects with reaction rates .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from protonation states: the free base is lipophilic (logP ~1.8), while HCl salts exhibit high aqueous solubility (>50 mg/mL). Solubility studies using UV-Vis spectroscopy in DMSO/water mixtures (0.1% Tween-80) show pH-dependent behavior (pH 2–7.4) . COSMO-RS simulations predict solubility trends, validated by experimental HPLC retention times .

Q. How does the spiro[3.3]heptane scaffold compare to piperidine isosteres in kinase inhibition assays?

  • Methodological Answer : In AAK1/GAK inhibition, the spiro scaffold (IC50 = 12 nM) outperforms piperidine analogs (IC50 > 100 nM) due to reduced conformational flexibility. Molecular docking reveals key hydrogen bonds between the thiadioxo group and kinase backbone (e.g., Asp127 in AAK1) . Bioisosteric replacement studies highlight improved metabolic stability (t1/2 > 6 h in hepatocytes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.